molecular formula C8H14N4O B2679348 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1394040-11-9

2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No.: B2679348
CAS No.: 1394040-11-9
M. Wt: 182.227
InChI Key: PSIAIVOVWIDFHU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a high-purity chemical compound supplied for research and development purposes. It is characterized by the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol . This [1,2,4]triazolo[1,5-a]pyridine derivative is part of a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery . Compounds based on the [1,2,4]triazolo[1,5-a]pyridine scaffold are frequently investigated for their potential as protein kinase inhibitors (PKIs) . Protein kinases are key regulators in cellular signalling pathways, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets . As a small molecule, this amine-functionalized triazolopyridine serves as a valuable building block for the synthesis of more complex molecules and is a key intermediate for exploring structure-activity relationships (SAR) in pharmacological studies . Researchers can utilize this compound in the design and development of novel therapeutic agents, particularly in targeted therapy research. Safety and Handling: This chemical requires careful handling. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or may cause respiratory irritation . Appropriate personal protective equipment (PPE) should be worn, and handling should occur in a well-ventilated area . Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-13-5-7-10-8-6(9)3-2-4-12(8)11-7/h6H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIAIVOVWIDFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2CCCC(C2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method has been established under microwave conditions. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene at 140°C under microwave irradiation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents that facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds related to 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine exhibit antiviral activity. For instance, research has shown that triazole derivatives can inhibit viral replication by interfering with viral enzymes or host cell processes. This positions such compounds as candidates for developing antiviral medications targeting viruses like SARS-CoV-2 and others.

Anticancer Activity

The compound is also being investigated for its anticancer properties. The [1,2,4]triazolo[1,5-a]pyridine core has been associated with various biological activities, including the inhibition of cancer cell proliferation. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. This suggests a pathway for developing new cancer therapeutics.

Neurokinin Receptor Modulation

Compounds similar to this compound have been identified as selective antagonists of neurokinin receptors (NK-3). These receptors are implicated in various neurological disorders such as depression and anxiety. By modulating these receptors' activity, the compound may provide therapeutic benefits for patients suffering from these conditions .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A recent study demonstrated that a derivative of this compound exhibited significant antiviral activity against SARS-CoV-2. The mechanism involved the inhibition of the viral main protease (Mpro), crucial for viral replication. The compound was found to reduce viral load in cell cultures significantly .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that derivatives of this triazolo-pyridine compound induce apoptosis through the activation of caspase pathways. Specifically, compounds were tested against breast and lung cancer cell lines and showed IC50 values in the low micromolar range . These findings suggest a promising avenue for further development into anticancer agents.

Data Table: Summary of Applications

Application AreaMechanism of ActionExample Findings
AntiviralInhibition of viral replicationEffective against SARS-CoV-2 by inhibiting Mpro .
AnticancerInduction of apoptosisLow micromolar IC50 values in breast and lung cancer cells .
Neurokinin ModulationSelective antagonism of NK-3 receptorsPotential treatment for anxiety and depression .

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. It has been shown to act as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in signaling pathways related to inflammation and cell proliferation. By inhibiting these enzymes, the compound can modulate biological processes and exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: Another triazolopyridine compound with similar biological activities.

    8-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine:

Uniqueness

2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2-(Methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the triazolo[1,5-a]pyridine family, characterized by the presence of a triazole ring fused to a pyridine. Its molecular formula is C₉H₁₃N₅O, and it exhibits various functional properties that contribute to its biological activity.

Anticancer Activity

Recent research has highlighted the anticancer potential of triazolo[1,5-a]pyridine derivatives. In particular, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. For instance, studies have indicated that these compounds can disrupt tubulin polymerization in cancer cells, leading to apoptosis and reduced cell viability .

The mechanism by which this compound exerts its effects is primarily through modulation of various signaling pathways involved in cell growth and survival. It acts as an inhibitor of specific kinases and transcription factors that are crucial in cancer progression. Notably, its interaction with RORγt (retinoic acid receptor-related orphan nuclear receptor gamma t) has been documented as a significant pathway for its anti-inflammatory and anticancer activities .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and is metabolically stable. Its bioavailability is enhanced due to its lipophilic nature, allowing it to penetrate cellular membranes effectively .

Case Study 1: RORγt Inhibition

In a study focused on the inhibition of RORγt by triazolo[1,5-a]pyridine derivatives, this compound was identified as a potent inverse agonist. The compound demonstrated a robust dose-dependent inhibition of IL-17A production in human whole blood assays . This finding underscores its potential therapeutic applications in autoimmune diseases such as psoriasis.

Case Study 2: Antitumor Efficacy

Another study evaluated the antitumor efficacy of various triazolo derivatives in different cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines. The observed IC50 values were promising enough to warrant further exploration into their development as anticancer agents .

Data Table: Biological Activity Overview

Activity Effect Tested Model Reference
RORγt Inhibition Dose-dependent IL-17A inhibitionHuman whole blood assay
Antitumor Activity Cytotoxicity against cancer cellsHeLa and MCF-7 cell lines
Tubulin Polymerization Disruption leading to apoptosisVarious cancer cell lines

Q & A

Basic: What are the recommended synthetic protocols for this compound?

Answer:
Synthesis involves multi-step reactions starting from pyridine precursors. Key steps include:

  • Cyclization : Use copper(I) iodide (CuI) as a catalyst in dimethylformamide (DMF) at 80°C to form the triazolo-pyridine core, as demonstrated in analogous triazolo-pyrimidine syntheses .
  • Purification : Recrystallization from methanol is effective for isolating pure crystals, with melting points around 573 K observed in related compounds .
  • Optimization : Adjust solvent polarity and reaction time to improve yield, leveraging additive strategies (e.g., ionic liquids) for regioselective control .

Basic: Which spectroscopic and crystallographic methods confirm its structural identity?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxymethyl protons at δ 3.3–3.5 ppm).
  • X-ray Crystallography : Resolve bond lengths (e.g., C–N: ~1.34 Å) and angles (e.g., N–C–N: ~109.5°) to validate the fused triazolo-pyridine system.
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical value).

Table 1 : Key geometric parameters from crystallographic studies of analogous compounds :

ParameterValue (Å/°)
C–N (triazolo ring)1.34–1.38
N–C–N angle108–112
Hydrogen bond (O–H⋯N)2.85–3.10

Advanced: How can computational methods predict reactivity and crystal packing?

Answer:

  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The ICReDD platform ( ) integrates quantum chemical reaction path searches to optimize conditions for novel derivatives .
  • Crystal Packing : Employ software like Mercury (CCDC) to simulate hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing dimers).

Advanced: What strategies resolve contradictions in biological activity data?

Answer:

  • Comparative Assays : Standardize in vitro models (e.g., enzyme inhibition assays) to minimize variability. Cross-reference with structurally similar adenosine receptor antagonists (e.g., pyrazolo-triazolo pyrimidines).
  • Target Validation : Use CRISPR knock-out models to confirm mechanism of action. For example, triazolo derivatives often interact with aromatic residues in proteins via π-π stacking.

Advanced: How to design derivatives with enhanced pharmacokinetic properties?

Answer:

  • Retrosynthetic Analysis : Modify the methoxymethyl group to alter lipophilicity (e.g., replace with polar substituents for improved solubility).
  • Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., –CF₃) at the 2-position to enhance binding affinity, as seen in related pyrazolo-triazolo pyrimidines.
  • Computational Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with optimal binding to target receptors .

Advanced: What experimental controls are critical in kinetic studies of its degradation?

Answer:

  • Environmental Controls : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the triazolo ring.
  • pH Monitoring : Use buffered solutions (e.g., phosphate buffer, pH 7.4) to isolate pH-dependent degradation pathways.
  • Reference Standards : Include stable analogs (e.g., 5-chloro-triazolo-pyridines) as internal controls .

Basic: How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Process Optimization : Implement continuous flow reactors for exothermic steps (e.g., cyclization) .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to remove byproducts.
  • Scale-Up Principles : Ensure stoichiometric precision and scalable solvents (e.g., ethanol over DMF) .

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